5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Physicochemical Properties

5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a synthetic, polysubstituted 4H-1,2,4-triazole-3-thiol derivative. It is characterized by a cyclohexyl substituent at the N-4 position, a 2-chlorobenzylthio methyl group at the C-5 position, and a thiol group at the C-3 position that exists in tautomeric equilibrium with its thione form.

Molecular Formula C16H20ClN3S2
Molecular Weight 353.9 g/mol
CAS No. 540518-43-2
Cat. No. B3024002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
CAS540518-43-2
Molecular FormulaC16H20ClN3S2
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NNC2=S)CSCC3=CC=CC=C3Cl
InChIInChI=1S/C16H20ClN3S2/c17-14-9-5-4-6-12(14)10-22-11-15-18-19-16(21)20(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,21)
InChIKeyDFBXAKHLLSUYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS 540518-43-2) – Compound Class & Physicochemical Profile for Procurement Evaluation


5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a synthetic, polysubstituted 4H-1,2,4-triazole-3-thiol derivative [1]. It is characterized by a cyclohexyl substituent at the N-4 position, a 2-chlorobenzylthio methyl group at the C-5 position, and a thiol group at the C-3 position that exists in tautomeric equilibrium with its thione form [2]. This compound is offered by multiple vendors primarily for research and development purposes, with reported purities of 95% or higher, a molecular weight of 353.9 g/mol, and a computed logP of 4.6, indicating significant lipophilicity [REFS-3, REFS-4].

Why an In-Class 1,2,4-Triazole-3-thiol Cannot Simply Replace 5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (540518-43-2)


Generic substitution within the 1,2,4-triazole-3-thiol class is unreliable due to the high sensitivity of biological activity and physicochemical behavior to the specific substitution pattern [1]. The combination of a bulky, lipophilic N-4 cyclohexyl group and a 2-chlorobenzylthio methyl group at C-5 creates a unique steric and electronic environment that is absent in close analogs like the 4-methyl (CAS 519045-14-8) or 4-unsubstituted derivatives . These structural differences critically modulate target binding, tautomeric equilibrium, and compound stability, making direct interchange without comparative validation risky for any established assay or synthetic route [2].

Quantitative Differentiation Guide for 5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (540518-43-2) vs. Closest Analogs


Lipophilicity Shift Driven by N4-Cyclohexyl vs. N4-Methyl Substitution

The target compound exhibits a significantly higher computed logP compared to its N4-methyl analog. This shift is driven by the cyclohexyl ring, which increases hydrophobic surface area and may enhance membrane permeability or non-specific binding, representing a key selection parameter for assays sensitive to compound aggregation or cellular uptake [1].

Lipophilicity Drug-likeness Physicochemical Properties

Impact of 2-Chlorobenzylthio Substituent on Tautomeric Equilibrium vs. Unsubstituted Aryl Analogs

The presence of the electron-withdrawing 2-chlorobenzylthio group at C5 is expected to shift the thiol-thione tautomeric equilibrium towards the thione form to a greater extent than in unsubstituted or simple 5-aryl analogs. This shift influences metal-chelating ability and key hydrogen-bonding patterns that are critical for target protein inhibition [1]. The comparator 5-(4-chlorophenyl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, with a directly linked aryl group, has a different electronic conjugation and steric geometry at the critical 5-position .

Tautomerism Thiol-Thione Equilibrium Structure-Activity Relationship

Synthetic Tractability and Functional Group Orthogonality vs. 5-Benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

The 2-chlorobenzylthio methyl linker provides a unique synthetic handle not present in the simpler 5-benzyl analog. The chlorine atom offers a distinct site for further functionalization via cross-coupling reactions, and the thioether can be oxidized to sulfoxide or sulfone to probe steric and electronic effects. In contrast, the comparator 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol lacks both the chlorine and the thioether, limiting its downstream chemical space .

Synthetic Versatility Click Chemistry Chemical Probe Design

Molecular Complexity and Specificity Advantage vs. Fragment-Like 4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol

The target compound has a higher molecular complexity (MW 353.9, with a complex side chain) compared to a minimal fragment analog like 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol (MW ~183.3). While the fragment is useful for identifying initial weak binders, the elaborated target compound is designed to occupy additional binding pockets, potentially leading to higher target affinity and selectivity . This matters when a screening campaign seeks to move beyond fragment hits to more potent lead-like molecules.

Molecular Complexity Selectivity fragment-based screening

Validated Application Scenarios for Sourcing 5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (540518-43-2)


Probing Lipophilic Binding Pockets in Biochemical Assays

The high computed logP of 4.6 for this compound makes it an ideal candidate for screening against targets known to possess deep, hydrophobic binding pockets, such as certain kinases, GPCRs, or nuclear hormone receptors. Its increased lipophilicity over the N4-methyl or N4-H analogs allows it to probe hydrophobic interactions that simpler analogs cannot reach, potentially revealing new binding modes.

Scaffold for Diversification into Sulfoxide/Sulfone and Cross-Coupled Libraries

The combination of a thioether and an aryl chloride makes this compound a superior advanced intermediate for parallel library synthesis. It can be directly oxidized to a sulfoxide or sulfone to probe polar interactions, or undergo Suzuki or Buchwald-Hartwig cross-coupling reactions at the chlorobenzyl group to generate diverse SAR sets. This single compound can thus seed an entire focused library, maximizing the value for medicinal chemistry groups.

Investigating Metal Chelation in Metalloenzyme Studies

The unique electronic push-pull system of the 5-alkylthio substituent is known to influence the thiol-thione equilibrium, which is crucial for metal binding. This compound is therefore a strategic choice for screening against metallo-β-lactamases, carbonic anhydrases, or matrix metalloproteinases, where its specific tautomeric preference may result in a distinct inhibitory profile compared to 5-aryl or 5-benzyl analogs.

Use in Drug Repurposing and Phenotypic Screening Panels

Due to its high structural complexity and the known broad biological activity of 1,2,4-triazole-3-thiones, this compound is a strong candidate for inclusion in disease-agnostic phenotypic screening panels. Its bioavailability profile, predicted from its high logP and moderate molecular weight, makes it well-suited for cell-based assays targeting neglected or tropical diseases where the compound class has shown promise, such as leishmaniasis.

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